molecular formula C17H28OSi B14234236 4-Methyl-7-phenyl-5-(trimethylsilyl)hept-4-en-3-ol CAS No. 383194-57-8

4-Methyl-7-phenyl-5-(trimethylsilyl)hept-4-en-3-ol

Cat. No.: B14234236
CAS No.: 383194-57-8
M. Wt: 276.5 g/mol
InChI Key: WNZDXCCKKXZDQM-UHFFFAOYSA-N
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Description

4-Methyl-7-phenyl-5-(trimethylsilyl)hept-4-en-3-ol is an organic compound with the molecular formula C17H28OSi. This compound features a heptene backbone with a phenyl group, a trimethylsilyl group, and a hydroxyl group. It is a versatile compound used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7-phenyl-5-(trimethylsilyl)hept-4-en-3-ol can be achieved through several synthetic routes. One common method involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-7-phenyl-5-(trimethylsilyl)hept-4-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or alcohols.

    Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methyl-7-phenyl-5-(trimethylsilyl)hept-4-en-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-7-phenyl-5-(trimethylsilyl)hept-4-en-3-ol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the phenyl and trimethylsilyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-7-phenyl-5-(trimethylsilyl)-4-heptene-3-one
  • 6-Methyl-2-nitro-1-phenyl-hept-4-en-3-ol
  • 2-Hepten-3-ol, 4,5-dimethyl-

Uniqueness

4-Methyl-7-phenyl-5-(trimethylsilyl)hept-4-en-3-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the trimethylsilyl group enhances its stability and solubility, making it a valuable compound in various applications.

Properties

CAS No.

383194-57-8

Molecular Formula

C17H28OSi

Molecular Weight

276.5 g/mol

IUPAC Name

4-methyl-7-phenyl-5-trimethylsilylhept-4-en-3-ol

InChI

InChI=1S/C17H28OSi/c1-6-16(18)14(2)17(19(3,4)5)13-12-15-10-8-7-9-11-15/h7-11,16,18H,6,12-13H2,1-5H3

InChI Key

WNZDXCCKKXZDQM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=C(CCC1=CC=CC=C1)[Si](C)(C)C)C)O

Origin of Product

United States

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